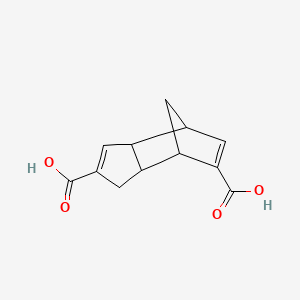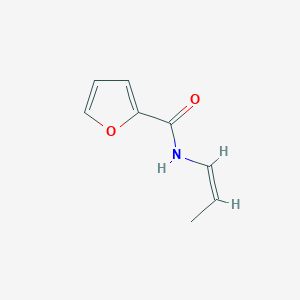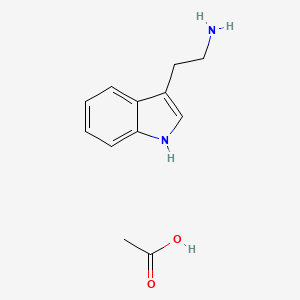
Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- typically involves the condensation of ortho-phenylenediamine with appropriate substituted aromatic aldehydes. One common method includes the reaction of 4-chloro-2-nitroaniline with trifluoroacetic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and controlled reaction conditions ensures consistent quality and scalability .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to form amines.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: Formation of 4-amino-6-nitro-2-(trifluoromethyl)benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects . The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
- Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
- Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-
- Benzimidazole, 4-chloro-6-nitro-2-(methyl)-
Comparison: Benzimidazole, 4-chloro-6-nitro-2-(trifluoromethyl)- is unique due to the presence of both chloro and nitro groups along with the trifluoromethyl group. This combination of substituents enhances its chemical reactivity and potential biological activity compared to other similar compounds . The trifluoromethyl group, in particular, increases its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Propiedades
Número CAS |
4228-91-5 |
|---|---|
Fórmula molecular |
C8H3ClF3N3O2 |
Peso molecular |
265.57 g/mol |
Nombre IUPAC |
4-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-4-1-3(15(16)17)2-5-6(4)14-7(13-5)8(10,11)12/h1-2H,(H,13,14) |
Clave InChI |
HNDQGIJHWSTKDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


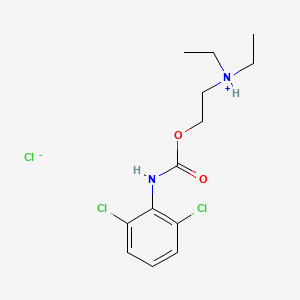
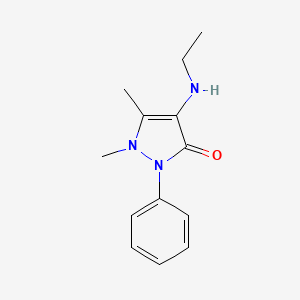
![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
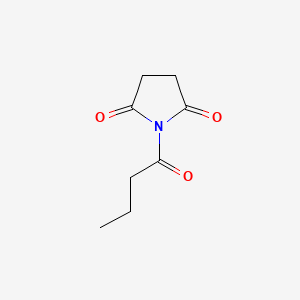

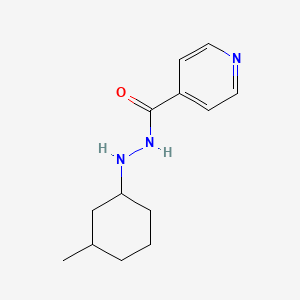
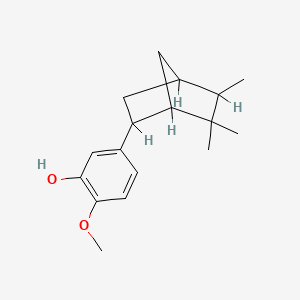
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
